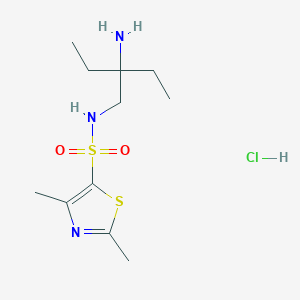
N-(2-amino-2-ethylbutyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-2-ethylbutyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide;hydrochloride, also known as AEBSF, is a potent serine protease inhibitor that is widely used in scientific research. This compound has been extensively studied for its ability to inhibit various serine proteases, including trypsin, chymotrypsin, and thrombin.
Mécanisme D'action
N-(2-amino-2-ethylbutyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide;hydrochloride acts as a serine protease inhibitor by irreversibly binding to the active site of the enzyme. This binding prevents the protease from cleaving its substrate, thereby inhibiting its activity. This compound is highly selective for serine proteases and does not inhibit other types of proteases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its protease inhibitory activity, this compound has been shown to inhibit platelet aggregation, reduce inflammation, and suppress tumor growth. However, these effects are largely dependent on the specific experimental conditions and may not be applicable in all situations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-amino-2-ethylbutyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide;hydrochloride in lab experiments is its high specificity for serine proteases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other proteases or cellular processes. Additionally, this compound is relatively stable and easy to handle, making it a convenient compound for use in the laboratory.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its irreversible binding to the protease active site, which can make it difficult to study the kinetics of enzyme inhibition. Additionally, this compound may not be effective against all serine proteases, and its effectiveness may be influenced by factors such as pH, temperature, and substrate specificity.
Orientations Futures
There are many potential future directions for research on N-(2-amino-2-ethylbutyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide;hydrochloride. One area of interest is the development of more selective and potent serine protease inhibitors. Additionally, there is ongoing research into the use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Finally, further studies are needed to better understand the biochemical and physiological effects of this compound and to optimize its use in lab experiments.
Méthodes De Synthèse
N-(2-amino-2-ethylbutyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide;hydrochloride can be synthesized using a variety of methods, including the reaction of 2-amino-2-ethylbutanol with 2,4-dimethylthiazole-5-sulfonyl chloride in the presence of a base. The resulting product is then hydrolyzed with hydrochloric acid to yield the final compound, this compound hydrochloride.
Applications De Recherche Scientifique
N-(2-amino-2-ethylbutyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide;hydrochloride has a wide range of applications in scientific research, including the study of protease activity, protein purification, and enzyme inhibition. This compound is commonly used in the purification of recombinant proteins, as it can selectively inhibit proteases that may degrade the target protein. Additionally, this compound is often used in the study of blood coagulation and fibrinolysis, as it can inhibit the activity of thrombin and other coagulation factors.
Propriétés
IUPAC Name |
N-(2-amino-2-ethylbutyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S2.ClH/c1-5-11(12,6-2)7-13-18(15,16)10-8(3)14-9(4)17-10;/h13H,5-7,12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYSQZACRDSZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNS(=O)(=O)C1=C(N=C(S1)C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone](/img/structure/B7640882.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2-fluoro-3-methylbenzamide;hydrochloride](/img/structure/B7640885.png)
![1-(Aminomethyl)-2-[[ethyl(methyl)sulfamoyl]amino]cyclohexane;hydrochloride](/img/structure/B7640905.png)


![N-[4-(dimethylamino)-3,3-dimethylbutan-2-yl]-3-(1,3-dioxolan-2-yl)benzamide](/img/structure/B7640925.png)
![2-[(5-Methylpyrimidin-2-yl)sulfonylmethyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B7640939.png)

![[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7640952.png)
![Methyl 5-[1-[(1-acetylpyrrolidin-3-yl)methyl-methylamino]ethyl]furan-2-carboxylate](/img/structure/B7640955.png)

![(3-Chloro-4-fluorophenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7640972.png)

![(2R)-2-hydroxy-2-phenyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7640988.png)